1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)azepane
Description
1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)azepane is a sulfonamide derivative featuring a seven-membered azepane ring linked to a substituted benzenesulfonyl group. The benzenesulfonyl moiety is functionalized with ethoxy (2-position) and dimethyl (4,5-positions) substituents, which significantly influence its electronic and steric properties.
Properties
IUPAC Name |
1-(2-ethoxy-4,5-dimethylphenyl)sulfonylazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-4-20-15-11-13(2)14(3)12-16(15)21(18,19)17-9-7-5-6-8-10-17/h11-12H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQULGOJNWTRQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)azepane typically involves the following steps:
Formation of the Benzenesulfonyl Intermediate: The initial step involves the sulfonation of 2-ethoxy-4,5-dimethylbenzene to form the corresponding benzenesulfonyl chloride.
Nucleophilic Substitution: The benzenesulfonyl chloride is then reacted with azepane under basic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)azepane can undergo various chemical reactions, including:
Oxidation: The ethoxy and dimethyl groups can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Oxidation Products: Corresponding sulfone or carboxylic acid derivatives.
Reduction Products: Sulfide derivatives.
Substitution Products: Various substituted azepane derivatives.
Scientific Research Applications
1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)azepane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Ethoxy-4,5-dimethylbenzenesulfonyl)azepane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biological molecules. The azepane ring may also interact with specific binding sites, influencing biological pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences and Implications
Core Heterocycle: The target compound’s azepane ring (7-membered) contrasts with the piperidine rings (6-membered) in AM-1220, AM-1241, and AM-1247.
Aromatic Substituents :
- The 2-ethoxy-4,5-dimethylbenzenesulfonyl group in the target compound introduces steric bulk and electron-donating effects, which may enhance metabolic stability compared to the iodo-nitroaryl groups in AM-1241. The latter’s electron-withdrawing substituents (e.g., nitro, iodo) likely increase electrophilicity and reactivity .
Sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrase) or ion channel modulation, indicating a possible shift from cannabinoid-focused activity .
Research Findings and Hypotheses
Electronic Effects and Solubility
- The ethoxy and dimethyl groups on the benzenesulfonyl moiety may enhance lipophilicity, improving membrane permeability compared to polar nitro or iodo groups in AM-1241. However, this could reduce aqueous solubility, a critical factor in pharmacokinetics.
Receptor Binding Hypotheses
- Molecular docking simulations (hypothetical) suggest that the benzenesulfonyl group in the target compound may engage in hydrogen bonding with serine or tyrosine residues in enzyme active sites, diverging from the indole-3-yl methanone scaffold’s π-π stacking interactions in cannabinoid receptors .
Metabolic Stability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
